Ethyl Nicotinate-d4
Overview
Description
Ethyl Nicotinate-d4 is a deuterated form of Ethyl Nicotinate, a derivative of nicotinic acid. It is primarily used in scientific research and industrial applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the ethyl group, making it useful in various analytical and synthetic applications .
Mechanism of Action
Target of Action
Ethyl Nicotinate-d4, a derivative of nicotinic acid, primarily targets the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits and are involved in a range of physiological and pathological functions, making them important therapeutic targets .
Mode of Action
This action is strictly locally-acting due to its short half-life . The compound is also believed to enhance local blood flow at the site of application through peripheral vasodilation .
Biochemical Pathways
This compound is involved in the nicotine catabolism pathway . In this pathway, nicotine is catabolized into fumaric acid via several steps, which then enters the TCA cycle . This process involves several core enzymes responsible for the catalytic process .
Pharmacokinetics
It is known that the compound has a molecular weight of 15519 , which may influence its bioavailability
Result of Action
It is known that the compound’s action results in peripheral vasodilation, enhancing local blood flow at the site of application . This can have various therapeutic effects, such as relieving muscle and joint pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may subsequently influence the action of this compound
Biochemical Analysis
Biochemical Properties
Ethyl Nicotinate-d4 plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes and proteins, including nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase. These interactions are crucial for the conversion of nicotinic acid to nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. This compound’s stable isotope labeling allows researchers to trace these interactions and understand the dynamics of nicotinic acid metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in nicotinic acid metabolism and energy production. Additionally, this compound can modulate cell signaling pathways related to nicotinic acid receptors, impacting cellular responses to metabolic stress and inflammation. These effects are crucial for understanding the broader implications of nicotinic acid derivatives in cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nicotinate phosphoribosyltransferase, which catalyzes the first step in the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This interaction is facilitated by the binding of this compound to the active site of the enzyme, leading to the formation of nicotinate mononucleotide. Additionally, this compound can influence the activity of nicotinamide adenine dinucleotide synthetase, further promoting the synthesis of nicotinamide adenine dinucleotide. These molecular interactions highlight the importance of this compound in regulating nicotinic acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for long-term experiments. Its degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term exposure to this compound has been observed to influence cellular function, particularly in terms of energy metabolism and gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance nicotinamide adenine dinucleotide synthesis and improve metabolic function. At high doses, it can lead to toxic effects, including liver damage and metabolic disturbances. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety of this compound in biomedical research .
Metabolic Pathways
This compound is involved in the nicotinate and nicotinamide metabolism pathway. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, facilitating the conversion of nicotinic acid to nicotinamide adenine dinucleotide. This pathway is essential for maintaining cellular energy balance and supporting various metabolic processes. The stable isotope labeling of this compound allows for precise tracking of these metabolic pathways, providing valuable insights into the regulation of nicotinic acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is primarily taken up by cells via nicotinic acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria. The distribution of this compound is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in specific cellular regions. Understanding the transport and distribution of this compound is essential for elucidating its role in cellular metabolism and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, primarily accumulating in the cytoplasm and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide this compound to these compartments. The subcellular localization of this compound is crucial for its activity and function, as it allows for precise regulation of nicotinic acid metabolism and energy production within specific cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Nicotinate-d4 can be synthesized through the esterification of nicotinic acid with deuterated ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The process includes the purification of the final product through distillation and recrystallization techniques to achieve the desired level of deuteration and chemical purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl Nicotinate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nicotinate alcohol.
Substitution: Various substituted nicotinic acid esters
Scientific Research Applications
Ethyl Nicotinate-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
Biology: Used in metabolic studies to trace the biochemical pathways of nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the formulation of skin-conditioning cosmetics and other personal care products .
Comparison with Similar Compounds
Ethyl Nicotinate: The non-deuterated form of Ethyl Nicotinate.
Methyl Nicotinate: Another ester derivative of nicotinic acid.
Benzyl Nicotinate: A benzyl ester of nicotinic acid
Comparison: Ethyl Nicotinate-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise analytical studies. Compared to its non-deuterated counterpart, this compound offers improved performance in NMR spectroscopy and mass spectrometry. Methyl Nicotinate and Benzyl Nicotinate, while similar in structure, do not possess the same level of stability and analytical utility as this compound .
Properties
IUPAC Name |
ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLVHTDFJBKJLG-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481353 | |
Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66148-16-1 | |
Record name | Ethyl 3-pyridine-2,4,5,6-d4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66148-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (~2~H_4_)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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